

Anticancer Agent 58: A Deep Dive into its Intellectual Property and Technical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anticancer agent 58	
Cat. No.:	B12399973	Get Quote

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the intellectual property and patent landscape surrounding the promising **anticancer agent 58**, also known as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a detailed overview of the compound's mechanism of action, synthesis, and preclinical data, supported by a thorough examination of the relevant patent literature.

Anticancer agent 58, commercially available as HY-146461, has demonstrated significant inhibitory activity against various cancer cell lines. Notably, it exhibits potent effects in A549 lung cancer and T24 bladder cancer cells, with IC50 values of 0.6 μ M and 0.7 μ M, respectively. Preclinical studies in a T24 xenograft mouse model have shown its capability to significantly suppress tumor growth.

Intellectual Property Landscape

The primary intellectual property protecting N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is the patent WO2012006552A1. A summary of the key patent information is presented below.



Patent ID	Inventors	Assignee	Priority Date	Title
WO2012006552 A1	Carlos L. Arteaga, Dana T. Aftab, et al.	Exelixis, Inc.	2010-07-09	Combinations of kinase inhibitors for the treatment of cancer

While the title of the patent suggests a focus on kinase inhibitors, the document encompasses a broad range of compounds, including "compound 147," which has been identified as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. The claims within this patent cover the composition of matter for this compound and its use in treating cancer.

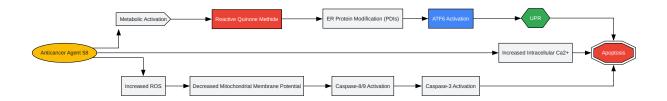
Mechanism of Action: A Dual Threat to Cancer Cells

Anticancer agent 58 employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms of action include:

- Induction of Apoptosis: The compound triggers programmed cell death by activating key
 effector enzymes in the apoptotic cascade. Specifically, it has been shown to activate
 caspase-3, caspase-8, and caspase-9.
- Disruption of Cellular Homeostasis: Treatment with anticancer agent 58 leads to an
 increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species
 (ROS), creating a toxic cellular environment that promotes cell death.
- Mitochondrial Dysfunction: The agent significantly decreases the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.
- Activation of the Unfolded Protein Response (UPR): Identified as a selective activator of the
 Activating Transcription Factor 6 (ATF6) arm of the UPR, the compound functions as a prodrug. It is metabolically converted to a reactive quinone methide, which then modifies
 endoplasmic reticulum (ER) resident proteins, including protein disulfide isomerases (PDIs),
 leading to the activation of the ATF6 signaling pathway. This ER stress-related mechanism
 contributes to its anticancer effects.

A diagram of the signaling pathway is provided below:





Click to download full resolution via product page

Signaling Pathway of Anticancer Agent 58

Synthesis and Experimental Protocols

A detailed synthesis protocol for N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is outlined in the patent literature. The general approach involves the acylation of 2-amino-4-methylphenol with 3-phenylpropanoyl chloride.

Synthesis of N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide:

To a solution of 2-amino-4-methylphenol in a suitable solvent such as dichloromethane, an equimolar amount of 3-phenylpropanoyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The resulting product is then purified by column chromatography to yield N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide.

Key experimental protocols for evaluating the biological activity of **anticancer agent 58** are summarized below.

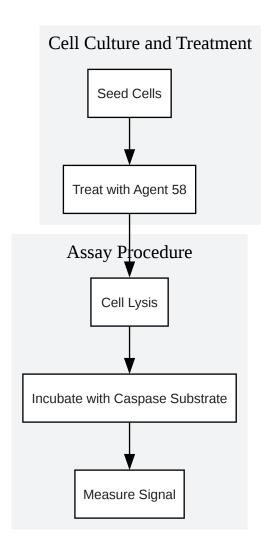
Caspase Activity Assay

The activation of caspases 3, 8, and 9 can be quantified using commercially available colorimetric or fluorometric assay kits. The principle of these assays is the cleavage of a specific peptide substrate conjugated to a chromophore or fluorophore by the active caspase, leading to a measurable signal that is proportional to the caspase activity.



Protocol Outline:

- Seed cancer cells (e.g., A549 or T24) in a 96-well plate and treat with various concentrations of **anticancer agent 58** for a specified duration.
- Lyse the cells and incubate the cell lysate with the respective caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-9).
- Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.



Click to download full resolution via product page

Workflow for Caspase Activity Assay



Intracellular Calcium Measurement

Changes in intracellular calcium concentration can be monitored using fluorescent calcium indicators such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeable and their fluorescence intensity increases upon binding to free calcium.

Protocol Outline:

- Load cancer cells with a calcium-sensitive fluorescent dye.
- Treat the cells with anticancer agent 58.
- Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol Outline:

- Incubate cancer cells with DCFH-DA.
- Treat the cells with anticancer agent 58.
- Measure the fluorescence intensity of DCF using a flow cytometer or fluorescence plate reader.

T24 Xenograft Mouse Model

The in vivo efficacy of **anticancer agent 58** can be evaluated using a xenograft model.

Protocol Outline:

- Subcutaneously inject T24 bladder cancer cells into the flank of immunodeficient mice.
- Once tumors are established, randomize the mice into treatment and control groups.



- Administer anticancer agent 58 (or vehicle control) to the mice according to a
 predetermined schedule and dosage.
- Monitor tumor growth by measuring tumor volume at regular intervals.

Conclusion

Anticancer agent 58, N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, represents a compelling lead compound for the development of novel cancer therapeutics. Its well-defined mechanism of action, coupled with a clear intellectual property landscape, provides a solid foundation for further research and development. This technical guide serves as a valuable resource for professionals in the field, offering a comprehensive overview of the critical data and methodologies associated with this promising anticancer agent.

• To cite this document: BenchChem. [Anticancer Agent 58: A Deep Dive into its Intellectual Property and Technical Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399973#anticancer-agent-58-intellectual-property-and-patent-landscape]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com